molecular formula C11H17N3O2 B12226853 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B12226853
M. Wt: 223.27 g/mol
InChI Key: BQQCUURBKOABDK-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring attached to a carboxamide group, with a 3,5-dimethyl-1,2-oxazole moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the oxazole derivative with a suitable methylene donor, such as formaldehyde, under controlled conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Coupling of the Oxazole and Pyrrolidine Moieties: The final step involves coupling the oxazole and pyrrolidine moieties through a condensation reaction, typically under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole or pyrrolidine rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; typically carried out in polar solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-7-9(8(2)16-13-7)6-14-5-3-4-10(14)11(12)15/h10H,3-6H2,1-2H3,(H2,12,15)

InChI Key

BQQCUURBKOABDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC2C(=O)N

Origin of Product

United States

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